![molecular formula C11H12F3NO B121588 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine CAS No. 937621-11-9](/img/structure/B121588.png)
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. The trifluoromethoxy group attached to the phenyl ring suggests that the compound may exhibit unique electronic and steric properties, which could be leveraged in various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of azetidine derivatives has been explored in several studies. For instance, the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones as building blocks for further chemical transformations is described, highlighting their utility in organic synthesis for creating a variety of biologically relevant structures . Similarly, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams and their transformation into new building blocks for constructing CF3-containing compounds is reported . These methods could potentially be adapted for the synthesis of "3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine."
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex, as evidenced by the X-ray structural investigation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, which revealed the crystallization in a monoclinic system and provided detailed geometric parameters . This type of analysis is crucial for understanding the three-dimensional conformation of azetidine derivatives, which can influence their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions. For example, the synthesis of cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines and their regio- and stereospecific ring opening has been developed, showcasing the reactivity of these compounds with different nucleophiles . Additionally, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening towards diverse α-(trifluoromethyl)amines via intermediate azetidinium salts has been described, indicating a clear difference in reactivity compared to azetidines with other electron-withdrawing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group, for example, can significantly affect the compound's lipophilicity, acidity, and overall reactivity. The synthesis and biological activity of various azetidinone derivatives have been studied, with some compounds showing promising antibacterial activities 10. These activities are likely related to the physical and chemical properties of the azetidine ring and its substituents.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Azetidines : Azetidines, including structures similar to 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine, have been explored for their synthesis and reactivity. Studies describe various synthetic routes for azetidines and their derivatives, highlighting their potential in organic chemistry and drug development. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines to produce aziridines and aroylaziridines demonstrates the versatility of these compounds (Dejaegher et al., 2002).
Applications in Medicinal Chemistry
Antibacterial Agents : Azetidine derivatives, such as 7-azetidinylquinolones, have shown significant promise as antibacterial agents. Their synthesis, properties, and structure-activity relationships have been extensively studied, revealing the impact of chirality and stereochemistry on their antibacterial potency (Frigola et al., 1995).
Antimicrobial Activity : Synthesis and characterization of azetidinone derivatives have also been conducted to evaluate their antimicrobial activities. These studies contribute to the development of new antimicrobial agents using azetidine frameworks (Chopde et al., 2012).
Other Potential Applications
Spectroscopic Properties and Synthesis : The synthesis and spectroscopic properties of azetidine and its derivatives are of interest in various fields, including material science and pharmaceuticals. For example, the synthesis of long-chain aza, aziridine, and azetidine fatty esters has been explored, providing insights into the structural and functional versatility of these compounds (Lie Ken Jie & Syed-rahmatullah, 1992).
Polymer Science : Azetidine-containing compounds have been used in polymer science, such as in the development of self-curable aqueous-based polyurethane dispersions. These compounds demonstrate the potential of azetidine derivatives in creating novel materials with unique properties (Wang et al., 2006).
Propriétés
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLWKNAFARLJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588372 |
Source


|
| Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |
CAS RN |
937621-11-9 |
Source


|
| Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

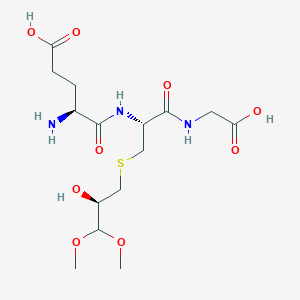
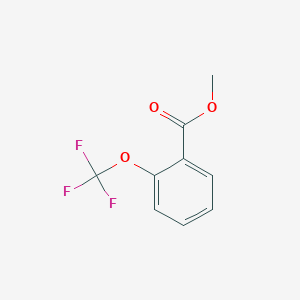
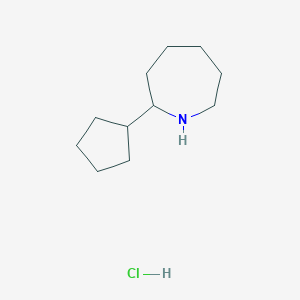
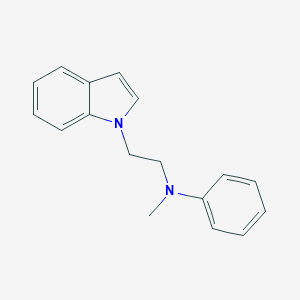
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
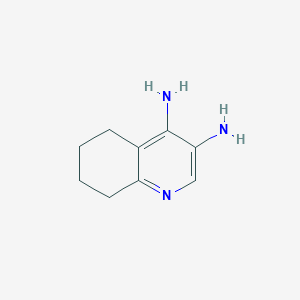
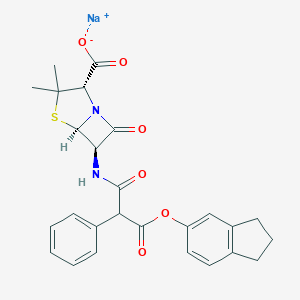
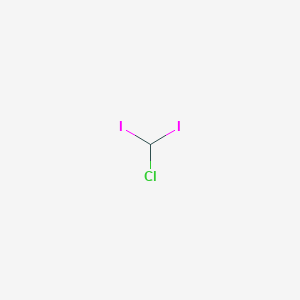
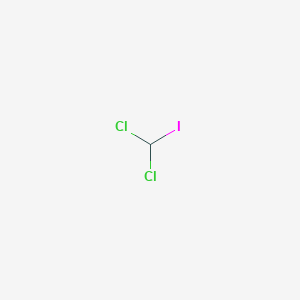
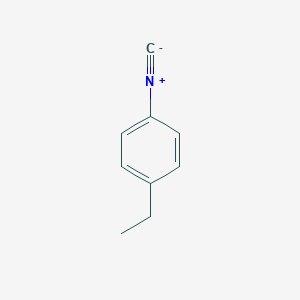
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
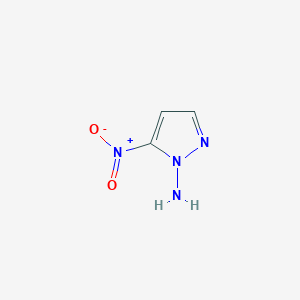
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)